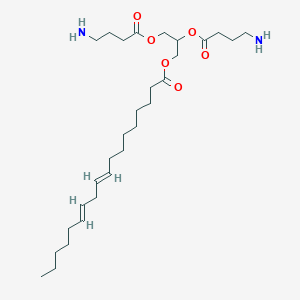
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, also known as BAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAP is a derivative of linoleic acid, a polyunsaturated fatty acid that is essential for human health. The synthesis method of BAP involves the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride.
Applications De Recherche Scientifique
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and cardiovascular disease. In cancer research, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect neurons from damage and reduce inflammation. In cardiovascular disease, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
Mécanisme D'action
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect against oxidative stress and reduce inflammation. In cardiovascular cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it easy to work with in the lab. However, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
For research on 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate include the development of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate derivatives, investigation of its role in other diseases, and determination of optimal dosing and administration.
Méthodes De Synthèse
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is synthesized by the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is typically carried out in a solvent, such as dimethylformamide. The resulting product is a white powder that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
108920-55-4 |
|---|---|
Formule moléculaire |
C29H52N2O6 |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C29H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h6-7,9-10,26H,2-5,8,11-25,30-31H2,1H3/b7-6+,10-9+ |
Clé InChI |
GOOTVQNYEGOTOF-AVQMFFATSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



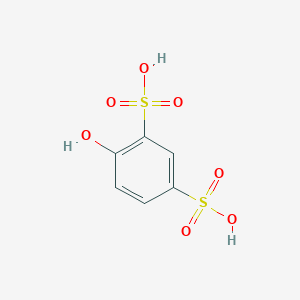


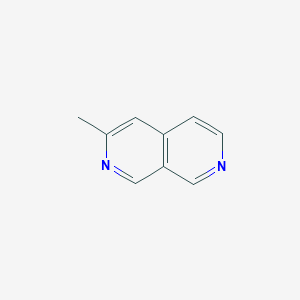
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
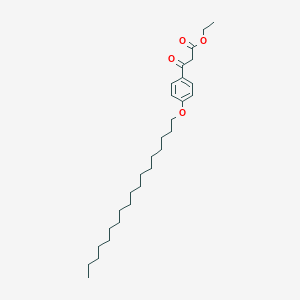


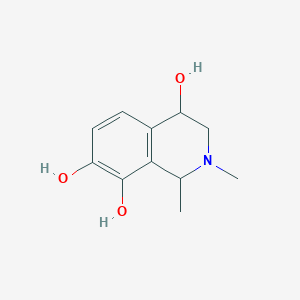
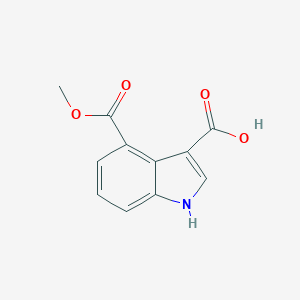
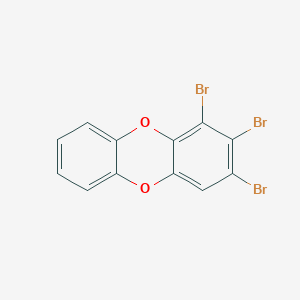
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
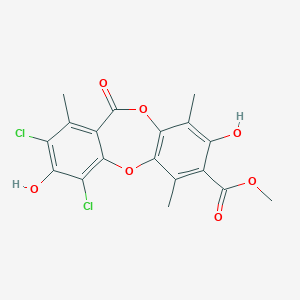
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)